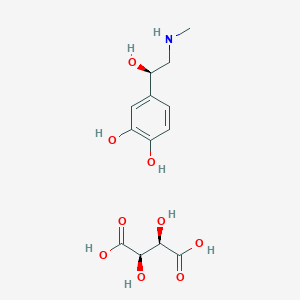

Epinephrine bitartrate

Description

Contextualizing Epinephrine (B1671497) Bitartrate (B1229483) within Catecholamine Research

Catecholamines, a class of monoamine neurotransmitters and hormones, are integral to the regulation of physiological processes. This group includes epinephrine, norepinephrine (B1679862), and dopamine. ahajournals.orgd-nb.info Research into these compounds has been fundamental to understanding the sympathetic nervous system and its effects on the body.

Epinephrine bitartrate serves as a vital tool in catecholamine research, allowing for the targeted investigation of adrenergic receptor function. mq.edu.au By stimulating both α- and β-adrenergic receptors, it elicits a wide range of physiological responses, including vasoconstriction, bronchodilation, increased heart rate, and metabolic changes. ncats.iopatsnap.com This broad activity profile makes it a valuable agent for studying the complex signaling pathways mediated by these receptors. ncats.io

Scientific studies have utilized this compound to explore its effects on various physiological systems. For instance, research has investigated its impact on oxidative phosphorylation in rat heart mitochondria and its role in inducing metamorphosis in certain marine larvae. ahajournals.orgmq.edu.au These diverse applications underscore the compound's importance in advancing our understanding of catecholamine-mediated processes.

Historical Perspectives on Epinephrine and its Salts

The journey to isolate and synthesize epinephrine was a significant milestone in pharmacology and endocrinology. nih.govnih.gov In the late 19th and early 20th centuries, several scientists made crucial contributions. Polish physiologist Napoleon Cybulski first obtained extracts of the adrenal gland in 1895. wikipedia.org Around the same time, John Jacob Abel of Johns Hopkins University identified a substance he named epinephrine. wikipedia.org

Jokichi Takamine, a Japanese chemist, successfully isolated and purified the hormone in 1901, naming it "adrenalin". nih.govwikipedia.org The synthesis of epinephrine was independently achieved by Friedrich Stolz and Henry Drysdale Dakin in 1904. wikipedia.orgresearchgate.net Subsequently, it was discovered that the levorotatory (l-) isomer of epinephrine is significantly more active than the dextrorotatory (d-) isomer. drugs.com

The development of stable salt forms, such as the bitartrate, was a critical step in making epinephrine a viable pharmaceutical product. portico.org Early research noted the difficulty in obtaining pure salts of the hormone. portico.org The creation of this compound provided a more stable and water-soluble formulation, facilitating its widespread clinical use. drugs.com

Significance of this compound in Contemporary Pharmacological Science

This compound remains a cornerstone of modern pharmacology, primarily due to its life-saving applications in emergency medicine. patsnap.com It is a critical treatment for severe allergic reactions (anaphylaxis), where it counteracts the life-threatening symptoms of vasodilation, bronchoconstriction, and increased vascular permeability. patsnap.comncats.io

The compound's significance extends to other medical applications, including its use in ophthalmology to reduce intraocular pressure in glaucoma and to induce mydriasis during surgery. drugs.com It is also employed as a vasoconstrictor to prolong the action of local anesthetics. google.com

Ongoing research continues to explore new formulations and delivery methods for epinephrine to enhance its efficacy and ease of use. patsnap.com The fundamental role of this compound in stimulating adrenergic receptors ensures its continued relevance in both clinical practice and pharmacological research, as scientists work to further elucidate the intricate workings of the sympathetic nervous system. patsnap.compatsnap.com

Structure

2D Structure

Properties

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3.C4H6O6/c1-10-5-9(13)6-2-3-7(11)8(12)4-6;5-1(3(7)8)2(6)4(9)10/h2-4,9-13H,5H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t9-;1-,2-/m01/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLXIPWWIOISBDD-NDAAPVSOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=C(C=C1)O)O)O.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@@H](C1=CC(=C(C=C1)O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3049415 | |

| Record name | Epinephrine bitartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51-42-3 | |

| Record name | (-)-Epinephrine (+)-bitartrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epinephrine bitartrate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epinephrine bitartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPINEPHRINE BITARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30Q7KI53AK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Supramolecular Interactions of Epinephrine Bitartrate

Ligand-Receptor Binding Dynamics

Epinephrine's physiological effects are initiated by its binding to adrenergic receptors, which are members of the G-protein coupled receptor (GPCR) superfamily. britannica.com The binding of epinephrine (B1671497) to these receptors is a critical first step in a complex signaling cascade that ultimately leads to a cellular response. The affinity and nature of this binding differ among the various adrenergic receptor subtypes, leading to a diverse range of physiological outcomes.

Alpha-Adrenergic Receptor Subtype Interactions (α1, α2)

Epinephrine interacts with both α1 and α2-adrenergic receptors. nih.govdrugbank.com The activation of α1-adrenergic receptors by epinephrine initiates a signaling cascade through the Gq family of G-proteins. wikipedia.orgtandfonline.com This interaction leads to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.orgtandfonline.com IP3 diffuses through the cytosol to bind to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions. wikipedia.org The resulting increase in intracellular calcium, along with the activation of Protein Kinase C (PKC) by DAG, mediates various cellular responses, including smooth muscle contraction. nih.govwikipedia.org

The interaction of epinephrine with α2-adrenergic receptors is primarily coupled to the Gi family of G-proteins. nih.govwikipedia.org This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.gov In some tissues, like platelets, this reduction in cAMP can potentiate the effects of other agonists that stimulate phospholipase C, leading to an amplified cellular response. nih.gov Notably, recent structural studies have revealed that epinephrine adopts different binding conformations when interacting with α- and β-adrenergic receptors, providing a basis for their distinct downstream signaling. nih.gov

Beta-Adrenergic Receptor Subtype Interactions (β1, β2, β3)

Epinephrine also binds to and activates β-adrenergic receptors (β1, β2, and β3), with varying affinities. nih.govdrugbank.com Generally, epinephrine has a high affinity for β-receptors, particularly at lower concentrations. nih.gov The binding of epinephrine to β-adrenergic receptors, primarily β1 and β2, leads to the activation of the Gs family of G-proteins. nih.govnih.gov This activation stimulates adenylyl cyclase to produce cAMP. nih.govbritannica.com

The order of potency for β-adrenergic agonists in competing for binding sites on cardiac membranes has been shown to be (minus) isoproterenol (B85558) > (minus) epinephrine > (minus) norepinephrine (B1679862). researchgate.net Specifically, β1-adrenergic receptors, predominantly found in the heart, mediate increases in heart rate and contractility upon epinephrine binding. nih.gov β2-adrenergic receptor activation, prominent in bronchial smooth muscle, leads to relaxation and bronchodilation. nih.govdrugbank.com Studies in zebrafish have shown that their β-adrenergic receptors have distinct ligand-binding affinities for adrenergic agonists when compared with human β-receptors. biologists.com

G-Protein Coupled Receptor (GPCR) Signaling Mechanisms

The binding of epinephrine to its adrenergic receptors initiates a cascade of intracellular events mediated by G-proteins, which act as molecular switches. britannica.com These heterotrimeric proteins, composed of α, β, and γ subunits, are central to transducing the extracellular signal of epinephrine binding into an intracellular response.

Adenylate Cyclase Activation and cAMP Production

Upon epinephrine binding to β-adrenergic receptors, the associated Gs protein is activated. nih.govyoutube.com This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gαs subunit, causing it to dissociate from the βγ subunits. youtube.com The activated Gαs subunit then binds to and activates adenylyl cyclase, an enzyme embedded in the cell membrane. youtube.comsavemyexams.com Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). britannica.comvaia.comsavemyexams.com This newly synthesized cAMP acts as a crucial second messenger, propagating the signal within the cell. vaia.combritannica.com The amplification of the initial signal is a key feature of this pathway, where a single epinephrine molecule can lead to the production of many cAMP molecules. savemyexams.com

Phospholipase C Modulation

The activation of α1-adrenergic receptors by epinephrine leads to the stimulation of phospholipase C (PLC) via the Gq protein pathway. wikipedia.orgtandfonline.comresearchgate.net PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). wikipedia.orgtandfonline.com While epinephrine does not directly activate phospholipase C in all cell types, such as human platelets, its modulation of cAMP levels through α2-adrenergic receptor stimulation can indirectly influence PLC-mediated signaling. nih.govahajournals.org In platelets, the α2-adrenergic receptor-mediated decrease in cAMP relieves the inhibition of PLC, thereby potentiating calcium release initiated by other agonists. nih.gov

Second Messenger Systems

Epinephrine utilizes multiple second messenger systems to exert its diverse physiological effects. wikipedia.org The primary second messengers involved in epinephrine signaling are cyclic AMP (cAMP), inositol triphosphate (IP3), and diacylglycerol (DAG). wikipedia.orgslideshare.net The generation of cAMP following β-adrenergic stimulation activates Protein Kinase A (PKA). vaia.com PKA then phosphorylates various downstream target proteins, leading to cellular responses such as glycogenolysis in liver cells. savemyexams.comsavemyexams.com The phosphoinositol signaling pathway, initiated by α1-adrenergic activation, utilizes IP3 and DAG as second messengers. wikipedia.org IP3 triggers the release of intracellular calcium (Ca2+), another important second messenger, from the endoplasmic reticulum. wikipedia.org The increase in intracellular Ca2+ and the activation of Protein Kinase C (PKC) by DAG work in concert to produce cellular effects like smooth muscle contraction. wikipedia.org

| Receptor Subtype | Primary G-Protein | Key Second Messenger(s) |

| α1 | Gq | Inositol trisphosphate (IP3), Diacylglycerol (DAG), Ca2+ |

| α2 | Gi | Decreased cyclic AMP (cAMP) |

| β1, β2, β3 | Gs | Increased cyclic AMP (cAMP) |

Enantiomeric Purity and Chiral Resolution of Epinephrine Bitartrate (B1229483)

Epinephrine, a chiral molecule, exists as two enantiomers, (R)-(-)-epinephrine and (S)-(+)-epinephrine. The enantiomeric purity of epinephrine bitartrate is a critical factor, as the biological activity resides almost exclusively in one isomer.

L-Epinephrine Isomer Specificity and Activity

The naturally occurring and pharmacologically active form of epinephrine is the (R)-(-)-isomer, also known as L-epinephrine. transopharm.comfda.gov This stereoselectivity is a common feature in biological systems, where receptors and enzymes exhibit a high degree of specificity for a particular enantiomer. transopharm.com The L-epinephrine isomer is significantly more potent than its (S)-(+)-counterpart, with estimates of its pharmacological activity ranging from 15 to 40 times greater. transopharm.comtransopharm.com This difference in activity underscores the importance of producing this compound with a high enantiomeric excess of the L-isomer to ensure therapeutic efficacy. transopharm.com

The superior activity of L-epinephrine is attributed to its specific binding to adrenergic receptors. nih.gov Epinephrine is a non-selective agonist of all adrenergic receptors, including α₁, α₂, β₁, β₂, and β₃ subtypes. wikipedia.orgpathway.md The interaction with these receptors initiates a cascade of intracellular signaling pathways that mediate the physiological effects of the "fight-or-flight" response. For instance, binding to β₁-adrenergic receptors in the heart increases cardiac output, while interaction with β₂-receptors in the bronchi leads to bronchodilation. nih.govpathway.md The precise three-dimensional arrangement of atoms in the L-epinephrine molecule allows for optimal interaction with the chiral binding sites of these receptors, leading to a robust biological response. nih.gov

The (S)-(+)-isomer, while not entirely inert, is considered an impurity and has been suggested to potentially influence the kinetics of drug-receptor interactions without directly activating the receptor. nih.govnih.gov

Racemization Pathways and Their Impact on Receptor Binding

L-epinephrine can undergo racemization, a process where it converts into its less active (S)-(+)-enantiomer, leading to a loss of potency over time. nih.gov This degradation process is a concern for the stability and shelf-life of epinephrine formulations. researchgate.net The rate of racemization can be influenced by factors such as storage conditions, including exposure to light and air. fda.govresearchgate.net

Several analytical techniques, such as high-performance liquid chromatography (HPLC) with chiral columns or chiral-specific detectors like circular dichroism (CD), are employed to determine the enantiomeric purity of epinephrine. nih.govnih.gov These methods can accurately quantify the amount of the D-(+) enantiomer present, ensuring that the product meets the required specifications for enantiomeric purity. nih.govnih.gov The development of stereoselective manufacturing processes, such as asymmetric synthesis, allows for the production of L-epinephrine with a high enantiomeric excess, typically around 99%. transopharm.comtransopharm.com

Table 1: Comparison of Epinephrine Enantiomers

| Feature | L-(-)-Epinephrine (R-isomer) | D-(+)-Epinephrine (S-isomer) |

| Biological Activity | High pharmacological activity. transopharm.comtransopharm.com | Significantly less potent (15-40 times less active). transopharm.comtransopharm.com |

| Receptor Binding | Binds effectively to α and β-adrenergic receptors. nih.gov | May influence drug-receptor interaction kinetics without direct activation. nih.gov |

| Natural Occurrence | The naturally occurring form in the body. transopharm.com | Considered an impurity in pharmaceutical preparations. nih.gov |

| Effect of Racemization | Conversion to the D-(+) isomer leads to loss of potency. nih.gov | Formation from the L-(-) isomer reduces overall efficacy. nih.gov |

Pharmacological Mechanisms of Action of Epinephrine Bitartrate

Sympathomimetic Effects and Physiological Responses

Epinephrine (B1671497) bitartrate (B1229483) is a potent sympathomimetic agent, meaning it mimics the effects of the sympathetic nervous system, which is responsible for the "fight or flight" response. patsnap.com It acts as a non-selective agonist of all adrenergic receptors, including α₁, α₂, β₁, and β₂ subtypes. wikipedia.org This broad receptor activation triggers a cascade of physiological responses that prepare the body for stressful situations. patsnap.com

The primary mechanism involves the stimulation of adrenergic receptors, which are G protein-coupled receptors. pathway.md Activation of these receptors initiates intracellular signaling pathways. For instance, β-receptor stimulation activates Gs proteins, leading to increased adenylyl cyclase activity, a rise in cyclic AMP (cAMP) levels, and subsequent activation of protein kinase A (PKA). pathway.md Conversely, α₂-receptor activation is coupled to Gi proteins, which inhibit adenylyl cyclase. libretexts.org The α₁-receptors are linked to Gq proteins, which activate phospholipase C, leading to an increase in intracellular calcium. pathway.mdlibretexts.org

These signaling cascades result in a variety of physiological changes, including increased heart rate, enhanced myocardial contractility, bronchodilation, and metabolic alterations such as increased glycogenolysis and lipolysis. patsnap.comncats.io Epinephrine also has an effect on the smooth muscle of various organs, causing relaxation in some, like the bronchi, and contraction in others, such as the sphincters of the gastrointestinal tract. ncats.ionih.gov

Cardiovascular System Modulation

Epinephrine bitartrate significantly impacts the cardiovascular system by modulating heart rate, contractility, vascular tone, and blood pressure. patsnap.comglowm.com These effects are mediated through its interaction with both α and β-adrenergic receptors located throughout the cardiovascular system. patsnap.compittmedcardio.com

Chronotropic and Inotropic Effects via β1 Receptor Stimulation

The stimulation of β₁-adrenergic receptors, predominantly found in the heart, is responsible for the positive chronotropic (increased heart rate) and inotropic (increased force of contraction) effects of this compound. patsnap.comnih.govglowm.comjci.org This leads to an increased cardiac output, which is the amount of blood pumped by the heart per minute. patsnap.com The enhanced contractility and heart rate increase the oxygen demand of the myocardium. glowm.com

Vascular Tone Regulation: Vasoconstriction (α1) and Vasodilation (β2)

This compound's effect on vascular tone is complex and dose-dependent, involving both vasoconstriction and vasodilation. patsnap.comncats.ioglowm.com

Vasoconstriction: Activation of α₁-adrenergic receptors in the smooth muscles of blood vessels, particularly in the skin, mucous membranes, and kidneys, leads to vasoconstriction. patsnap.comdroracle.ai This narrowing of blood vessels increases peripheral vascular resistance and, consequently, blood pressure. patsnap.com

Vasodilation: Conversely, stimulation of β₂-adrenergic receptors in the blood vessels of skeletal muscles and the liver results in vasodilation, increasing blood flow to these areas. patsnap.comdroracle.ai At lower concentrations, the β₂-mediated vasodilation can dominate, while at higher concentrations, the α₁-mediated vasoconstriction becomes more prominent. cvphysiology.com

This dual action allows for the redistribution of blood flow to vital organs and muscles during a sympathomimetic response. cvphysiology.com

Respiratory System Modulation

This compound plays a crucial role in the modulation of the respiratory system, primarily through its effects on the bronchial smooth muscle. patsnap.comncats.ioontosight.ai

Bronchodilation via β2 Receptor Activation

The most significant respiratory effect of this compound is bronchodilation, which is the relaxation and widening of the airways. patsnap.comncats.ioontosight.ai This is achieved through the activation of β₂-adrenergic receptors located on the smooth muscle cells of the bronchi. patsnap.comnih.govglowm.comszabo-scandic.com This action counteracts bronchospasm (constriction of the airways) and helps to improve airflow, making it a valuable mechanism in conditions characterized by airway narrowing. ncats.ioszabo-scandic.com

| Adrenergic Receptor | Primary Location(s) | Effect of this compound Stimulation |

| α₁ | Vascular smooth muscle (skin, mucous membranes, kidneys) | Vasoconstriction, Increased peripheral resistance |

| β₁ | Heart, Kidneys | Increased heart rate (chronotropic), Increased contractility (inotropic), Renin release |

| β₂ | Bronchial smooth muscle, Skeletal muscle blood vessels | Bronchodilation, Vasodilation |

Ocular System Modulation

This compound significantly impacts the dynamics of the eye, primarily affecting intraocular pressure and pupil size. nih.gov

Epinephrine's ability to lower intraocular pressure (IOP) is a key aspect of its use in ophthalmology. drugs.com This effect is achieved through a dual mechanism involving both the inflow and outflow of aqueous humor, the fluid that fills the anterior and posterior chambers of the eye.

Numerous studies have investigated the precise mechanisms by which epinephrine reduces IOP. While it has been consistently shown to increase the facility of aqueous humor outflow, its effects on aqueous humor formation and uveoscleral outflow have been less clear. nih.gov A study involving human volunteers who received multiple topical doses of epinephrine hydrochloride (2%) demonstrated a significant reduction in IOP (19%) and aqueous humor formation (12%). nih.gov The study also found a 44% increase in trabecular outflow facility. nih.gov However, no significant effect on uveoscleral outflow was observed in this particular study. nih.gov

Conversely, other research suggests that epinephrine primarily lowers IOP by stimulating α- and/or β2-adrenergic receptors, which leads to an increase in both pressure-independent (uveoscleral) and, to a lesser degree, pressure-dependent (trabecular) aqueous humor outflow. drugs.com Some evidence even indicates that epinephrine might increase aqueous humor formation, partially counteracting its IOP-lowering effect. drugs.com An in vitro study using a human eye perfusion model showed that epinephrine increased the facility of outflow, an effect mediated by beta-2 adrenergic receptors and correlated with increased cyclic AMP production. nih.gov

A study on the immediate effects of 1% epinephrine hydrochloride in normal human eyes found that it lowered IOP, raised the facility of outflow, and surprisingly, increased the rate of aqueous humor formation. arvojournals.org This led to the postulation that epinephrine increases the rate of outflow through the pressure-insensitive uveoscleral pathway. arvojournals.org

The following table summarizes the findings of a study on the effects of multiple doses of topical epinephrine on aqueous humor dynamics in human eyes:

| Parameter | Baseline | After Epinephrine Treatment | Percentage Change | p-value |

| Intraocular Pressure (mmHg) | 21.2 +/- 0.3 | 17.1 +/- 0.2 | -19% | 0.01 |

| Aqueous Flow (µl/min) | 3.3 +/- 0.2 | 2.9 +/- 0.2 | -12% | 0.03 |

| Trabecular Outflow Facility (µl/min/mmHg) | 0.18 +/- 0.02 | 0.26 +/- 0.03 | +44% | 0.02 |

Data from a study on the effects of multiple dosing of epinephrine on aqueous humor dynamics in human eyes. nih.gov

This compound induces mydriasis, or pupil dilation, by stimulating the α-adrenergic receptors of the dilator pupillae muscle in the iris. nih.govwikipedia.org This action causes the muscle to contract, leading to an increase in pupil size. nih.gov

This mydriatic effect is particularly useful during intraocular surgery, such as cataract extraction, to maintain a clear field of view for the surgeon. nih.govdrugs.com Epinephrine can be applied topically to the conjunctiva or injected into the anterior chamber of the eye to achieve rapid mydriasis. drugs.com While less effective than other mydriatics in normal eyes, its efficacy is enhanced when the permeability of the eye is increased during surgery. drugs.com

The safety and effectiveness of epinephrine for inducing and maintaining mydriasis during intraocular surgery have been established in both adult and pediatric patients, with dilutions typically ranging from 1:100,000 to 1:400,000. fda.gov Studies have shown that in patients with similar baseline pupil diameters, eyes receiving epinephrine maintained mydriasis better by an average of one to two millimeters in pupil diameter. fda.gov

Metabolic Pathway Influence

This compound plays a significant role in regulating the body's metabolism, primarily by mobilizing energy stores in response to stress. patsnap.com

Epinephrine stimulates both glycogenolysis (the breakdown of glycogen (B147801) to glucose) and lipolysis (the breakdown of fats into fatty acids and glycerol). patsnap.comscispace.com These processes are crucial for providing a rapid source of energy.

The stimulation of glycogenolysis occurs in the liver and muscles, leading to the release of glucose into the bloodstream. wikipedia.orgpatsnap.com This is achieved through the activation of adrenergic receptors, which triggers a cascade of enzymatic reactions culminating in the breakdown of glycogen. wikipedia.org Studies in resting rat skeletal muscle have shown that epinephrine preferentially stimulates glycogen breakdown over triacylglycerol hydrolysis in glycolytic muscle. researchgate.net

Epinephrine also potently stimulates lipolysis in adipose tissue. patsnap.comscispace.com This process is mediated by the activation of β-adrenergic receptors on fat cells, which in turn activates hormone-sensitive lipase, the enzyme responsible for breaking down stored triglycerides. physiology.org Research on different types of rat skeletal muscle has revealed that physiological concentrations of epinephrine can cause measurable increases in triacylglycerol hydrolysis at rest, particularly in oxidative muscle. researchgate.net

The following table shows the effect of different epinephrine concentrations on net glycogenolysis in various rat skeletal muscles:

| Muscle Type | Epinephrine Concentration (nM) | Net Glycogenolysis (µmol/g dry wt) |

| Soleus (SOL) | 0 (Control) | Minimal change |

| 2.5 | Minimal change | |

| 10 | Minimal change | |

| 200 | Minimal change | |

| Flexor Digitorum Brevis (FDB) | 0 (Control) | Not significantly different from 2.5 nM |

| 2.5 | Not significantly different from control | |

| 10 | Significantly elevated | |

| 200 | Significantly elevated | |

| Epitrochlearis (EPT) | 0 (Control) | Lower than all epinephrine concentrations |

| 2.5 | Increased compared to control | |

| 10 | Increased compared to control | |

| 200 | Increased compared to control |

Data from a study on the effects of epinephrine on lipid metabolism in resting rat skeletal muscle. physiology.org

A primary metabolic effect of epinephrine is the elevation of blood glucose levels. patsnap.comnih.gov This hyperglycemic effect is a direct consequence of the promotion of glycogenolysis in the liver and the inhibition of glucose uptake by tissues. patsnap.comncats.io

Studies in dogs have demonstrated the in vivo hyperglycemic effect of epinephrine. nih.gov Research comparing the two stereoisomers of epinephrine found that (+)-epinephrine bitartrate had approximately 12.8% of the hyperglycemic activity of its natural (-)-stereoisomer. nih.gov In mice, injections of this compound have been shown to cause pronounced increases in blood glucose levels. researchgate.net

The regulation of blood sugar by epinephrine is a complex process involving interactions with other hormones and metabolic pathways. uchicago.edu

Epinephrine generally inhibits the secretion of insulin (B600854) from the pancreatic β-cells. oup.comnih.gov This inhibition is primarily mediated by the stimulation of α-adrenergic receptors on the β-cells. wikipedia.orgnih.gov The activation of these receptors leads to a decrease in intracellular cyclic AMP levels, which in turn suppresses insulin release. nih.gov

This inhibitory effect is powerful enough to counteract the stimulatory effects of potent insulin secretagogues. nih.gov However, under certain conditions, such as during potassium chloride infusion, epinephrine has been shown to enhance insulin release, suggesting a complex interplay of adrenergic receptor subtypes. nih.gov Studies in rhesus monkeys have confirmed that infused l-epinephrine bitartrate inhibits plasma insulin levels. oup.com

Immunological and Inflammatory Response Modulation

Epinephrine's role in modulating the immune system is complex, with its effects being dependent on the type of immune cell, the concentration of the hormone, and the specific adrenergic receptor subtype involved. karger.com It is a crucial messenger in the communication between the nervous and immune systems. unchealthcare.org

A primary mechanism by which this compound modulates inflammation is through the activation of β2-adrenergic receptors (β2-AR), which are widely expressed on the surface of various immune cells, including lymphocytes, monocytes, and mast cells. karger.comnih.gov Stimulation of these receptors generally leads to an immunosuppressive effect. unchealthcare.org

Activation of β2-AR by epinephrine triggers a signaling cascade that results in the inhibition of the release of several pro-inflammatory mediators. researchgate.net Research has demonstrated that epinephrine can suppress the lipopolysaccharide (LPS)-induced production of key cytokines. For instance, a dose-dependent suppression of IL-1β, IL-8, and MCP-1 has been observed following exposure to epinephrine. rsc.org In contrast, under certain conditions, epinephrine has been shown to increase the production of the chemokine IL-8. rsc.org

The β2-adrenergic signaling pathway is also instrumental in controlling the release of mediators from mast cells. nih.gov By stimulating these receptors, epinephrine can inhibit the release of pro-inflammatory substances such as leukotrienes. rsc.org This action is a cornerstone of its therapeutic effect in immediate allergic reactions. researchgate.net

The table below summarizes the effect of epinephrine on the release of various inflammatory mediators as documented in research studies.

| Mediator | Effect of Epinephrine Exposure | Immune Cell Type(s) | Reference |

| Interleukin-1β (IL-1β) | Dose-dependent suppression of LPS-induced production. | Whole blood cells | rsc.org |

| Interleukin-8 (IL-8) | Dose-dependent suppression of LPS-induced production; Increased production in a dose-dependent manner. | Whole blood cells | rsc.org |

| Monocyte Chemoattractant Protein-1 (MCP-1) | Dose-dependent suppression of LPS-induced production. | Whole blood cells | rsc.org |

| Tumor Necrosis Factor-α (TNF-α) | Inhibition of IgE-mediated release. | Mast cells | nih.gov |

| Leukotrienes | Inhibition of release. | Mast cells | rsc.org |

Furthermore, epinephrine modulates the expression of adhesion molecules on immune cells. It has been shown to suppress the LPS-induced expression of CD11b and CD18 on neutrophils and CD11b on monocytes. rsc.org

Epinephrine is recognized for its role as a histamine (B1213489) antagonist. drugbank.comjems.com This antagonism is not achieved by blocking the histamine receptor directly, but rather by initiating physiological effects that counteract the actions of histamine. nih.gov This is particularly evident in its ability to inhibit the release of histamine from mast cells, a key event in the pathophysiology of allergic reactions. researchgate.netrsc.orgjems.com

The mechanism underlying this effect is primarily mediated through the stimulation of β2-adrenergic receptors on mast cells. rsc.org Activation of these receptors by epinephrine leads to a series of intracellular events that stabilize the mast cell membrane, thereby preventing or reducing the degranulation process and the subsequent release of histamine and other pro-inflammatory mediators. researchgate.netrsc.org This action effectively counteracts the vasodilation and increased vascular permeability induced by histamine during an allergic response. drugbank.com

Clinical and experimental studies have consistently demonstrated that epinephrine and other β2-adrenergic agonists inhibit the antigen-induced release of histamine from sensitized mast cells and human lung tissue. karger.comnih.gov An infusion of epinephrine within a physiological range has been shown to be sufficient to antagonize the constrictor effects of inhaled histamine. wikipedia.org

The table below outlines the key aspects of epinephrine's histamine antagonism.

| Mechanism | Effect | Receptor Involved | Reference |

| Inhibition of Histamine Release | Prevents degranulation of mast cells. | β2-Adrenergic | researchgate.netrsc.org |

| Physiological Counteraction | Induces effects opposite to those of histamine (e.g., vasoconstriction). | α- and β-Adrenergic | nih.govdrugbank.com |

Pharmacokinetics and Biotransformation of Epinephrine Bitartrate

Absorption and Distribution Dynamics

Upon administration, epinephrine (B1671497) is rapidly absorbed and distributed throughout the body. patsnap.com Its hydrophilic nature allows for swift passage into the bloodstream and subsequent dissemination to various tissues. nih.gov The onset of action is consequently fast, a characteristic crucial for its therapeutic applications. patsnap.com

The route of administration significantly influences absorption. Intravenous (IV) injection results in immediate entry into the systemic circulation, leading to a rapid and intense response. nih.govdrugbank.com Following IV administration, epinephrine is quickly cleared from the plasma, with a reported half-life of less than five minutes. nih.govfda.gov A steady state in plasma concentration is typically achieved within 10 to 15 minutes of continuous infusion. nih.govfda.gov Subcutaneous or intramuscular injections also result in rapid absorption, though local vasoconstriction can sometimes delay this process, potentially extending the duration of the drug's effects beyond what its short half-life would suggest. drugbank.comglowm.com

Epinephrine bitartrate (B1229483), being a low molecular weight hydrophilic compound, is absorbed via passive diffusion, a process driven by the concentration gradient. mdpi.com It is widely distributed throughout the body, becoming rapidly fixed in tissues. glowm.com The highest concentrations contributing to its removal from circulation are found in the liver (32%), kidneys (25%), skeletal muscle (20%), and mesenteric organs (12%). fda.govfda.gov

Table 1: Pharmacokinetic Parameters of Epinephrine

| Parameter | Value/Description | Source(s) |

|---|---|---|

| Absorption | Rapidly absorbed after IV, IM, or SC administration. | patsnap.comnih.govdrugbank.com |

| Onset of Action | Rapid, especially with IV administration. | patsnap.comglowm.com |

| Plasma Half-Life | < 5 minutes. | nih.govfda.gov |

| Steady State (IV Infusion) | Achieved within 10-15 minutes. | nih.govfda.gov |

| Distribution | Widely distributed throughout the body. | glowm.com |

| Primary Tissues for Removal | Liver, kidneys, skeletal muscle, mesenteric organs. | fda.govfda.gov |

Metabolic Pathways and Enzymatic Degradation

The pharmacological effects of epinephrine are terminated primarily through its uptake and metabolism within sympathetic nerve endings, the liver, and other tissues. drugs.com The metabolism of epinephrine is a rapid process, predominantly carried out by two key enzymes: catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO). patsnap.comdrugbank.comdrugs.com The liver is a primary site for this degradation due to its abundance of these enzymes. drugbank.com

Catechol-O-methyltransferase (COMT) Activity

COMT catalyzes the methylation of the catechol nucleus of epinephrine. clinical-laboratory-diagnostics.comathenslab.gr This enzymatic action converts epinephrine into metanephrine (B195012). clinical-laboratory-diagnostics.comathenslab.grtesting.com This O-methylation is a significant pathway in the metabolic inactivation of circulating epinephrine. nih.gov

Monoamine Oxidase (MAO) Activity

MAO is responsible for the oxidative deamination of epinephrine. clinical-laboratory-diagnostics.comathenslab.gr This process occurs within the same cells where catecholamines are synthesized, primarily acting on epinephrine that has leaked from vesicular stores. nih.gov MAO converts epinephrine to an unstable aldehyde intermediate, 3,4-dihydroxy phenyl glycolaldehyde (B1209225) (DOPEGAL). nih.gov

Inactive Metabolite Formation (e.g., Metanephrine, Vanillylmandelic Acid)

The enzymatic activities of COMT and MAO lead to the formation of inactive metabolites that are subsequently excreted. drugs.com The two major metabolites of epinephrine are metanephrine and 3-methoxy-4-hydroxymandelic acid, more commonly known as vanillylmandelic acid (VMA). drugs.comtesting.com

Metanephrine is formed directly from epinephrine through the action of COMT. clinical-laboratory-diagnostics.comathenslab.grtesting.com VMA can be formed through two sequential enzymatic reactions. Epinephrine can first be acted upon by COMT to form metanephrine, which is then converted to VMA. athenslab.grtesting.com Alternatively, epinephrine can first be metabolized by MAO, and the resulting intermediate is then acted upon by COMT to form VMA. drugbank.com Ultimately, both metanephrine and VMA are inactive compounds. drugs.com

Table 2: Key Enzymes and Metabolites in Epinephrine Biotransformation

| Enzyme | Action | Metabolite(s) | Source(s) |

|---|---|---|---|

| Catechol-O-methyltransferase (COMT) | Methylation | Metanephrine | clinical-laboratory-diagnostics.comathenslab.grtesting.com |

| Monoamine Oxidase (MAO) | Oxidative Deamination | 3,4-dihydroxy phenyl glycolaldehyde (DOPEGAL) | nih.gov |

| Aldehyde Dehydrogenase/Reductase | Further metabolism of aldehyde intermediates | Vanillylmandelic Acid (VMA) | nih.gov |

Excretion Pathways

The final step in the pharmacokinetic profile of epinephrine bitartrate is the excretion of its metabolites. The kidneys are the primary route of elimination for epinephrine and its byproducts. drugs.com The majority of an administered dose of epinephrine is excreted in the urine as its metabolites, primarily in the form of sulfate (B86663) and glucuronide conjugates. drugbank.comfda.gov Only a very small fraction of epinephrine is excreted unchanged. nih.govmedthority.com

Urinary analysis reveals the distribution of these metabolites. Approximately 40% of a parenteral dose is excreted as metanephrine, another 40% as VMA, and smaller percentages as other compounds like 3-methoxy-4-hydroxyphenoglycol and 3,4-dihydroxymandelic acid. drugbank.com

Influence of Physiopathological States on Pharmacokinetics

Certain physiological and pathological conditions can alter the pharmacokinetics of epinephrine. For instance, body weight has been shown to influence its clearance, with higher body weights associated with increased plasma clearance and lower concentration plateaus. fda.govfda.gov Age is another factor; one study found that the mean plasma metabolic clearance rate of epinephrine was greater in older men compared to younger men. fda.govfda.gov

In critical illness states such as septic shock, the body's response can significantly impact drug distribution and clearance. pharmaceutical-journal.com The inflammatory response and associated endothelial dysfunction can lead to increased vascular permeability and altered cardiac output, which in turn can affect the delivery of drugs like epinephrine to clearing organs such as the liver and kidneys. pharmaceutical-journal.com Furthermore, conditions that compromise blood supply to certain areas, such as peripheral vascular disease, may lead to an exaggerated vasoconstrictor response to epinephrine. medthority.com

Degradation Pathways and Stability Profiles of Epinephrine Bitartrate Formulations

Oxidation Pathways and Mechanisms

Oxidation is a major degradation pathway for epinephrine (B1671497), leading to the formation of colored and biologically inactive products. This process is influenced by factors such as pH, light, temperature, and the presence of metal ions.

The oxidation of epinephrine proceeds through a series of reactions, initiated by the oxidation of the catechol moiety to form o-quinones. google.com This intermediate is unstable and undergoes intramolecular cyclization to form leucochrome, which is then further oxidized to adrenochrome. researchgate.netnih.gov Adrenochrome is a highly colored pink to red compound. google.com

The formation of adrenochrome is a key step in the oxidative degradation of epinephrine and can be stimulated by oxygen radical production. nih.gov Further oxidation and polymerization of adrenochrome and its intermediates, such as 5,6-dihydroxy-N-methylindole, lead to the formation of brown, insoluble melanin-like pigments. google.comnih.govresearchgate.net The entire process involves a one-electron reduction of oxygen and the formation of epinephrine semiquinone and epinephrine quinone. nih.gov

| Intermediate | Description | Significance in Degradation |

|---|---|---|

| Epinephrine Quinone | Initial two-electron oxidation product of epinephrine. | Highly reactive and initiates the cyclization process. researchgate.net |

| Leucochrome | Formed from the intramolecular cyclization of epinephrine quinone. | A precursor to adrenochrome. researchgate.net |

| Adrenochrome | A colored oxidation product formed from leucochrome. | Indicates significant degradation and discoloration of the formulation. google.com |

| Melanin | Polymeric pigments formed from further oxidation of adrenochrome and its derivatives. | Results in brown discoloration and precipitation. google.com |

Exposure to light, particularly in the presence of oxygen, can accelerate the degradation of epinephrine. Photo-degradation often involves the generation of reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals. ingentaconnect.comnih.gov These highly reactive species can initiate and propagate the oxidation of epinephrine.

Studies have shown that sulfites, often added as antioxidants, can paradoxically increase the photodegradation of epinephrine. ingentaconnect.comnih.gov This effect is thought to be mediated by the formation of adrenochrome sulfonate, which acts as a sensitizer, leading to the photoproduction of singlet oxygen. ingentaconnect.comnih.govresearchgate.net This singlet oxygen then interacts with epinephrine, accelerating its degradation. ingentaconnect.com The process is dependent on the presence of oxygen, as purging with nitrogen has been shown to have a retarding effect on the degradation. ingentaconnect.com

Racemization Kinetics and Formation of D-Epinephrine

Epinephrine is a chiral molecule, with the naturally occurring L-isomer being the therapeutically active form. Over time, L-epinephrine can undergo racemization, a process that converts it to its less active D-enantiomer (D-epinephrine). researchgate.netresearchgate.net This conversion leads to a loss of potency of the formulation.

The rate of racemization is influenced by pH, with studies indicating that the reaction follows first-order kinetics with respect to the epinephrine concentration and is catalyzed by hydrogen ions. researchgate.net The racemization rate increases at pH values below 4. researchgate.net Analysis of aged adrenaline injection fluids has shown that the conversion of L-adrenaline to D-adrenaline can be a significant degradation pathway, with 10% conversion occurring in as little as 4 years. nih.gov In some long-term stability studies, D-epinephrine has been identified as a major degradation product. researchgate.net

| Storage Time | Percentage of D-Epinephrine Formed | Reference |

|---|---|---|

| ~4 years | ~10% | nih.gov |

| 2-4 years | 5%-10% | researchgate.net |

| ~3 years (pH 3.0-3.5) | ~10% | google.com |

| ~4 years (pH 2.4) | ~10% | google.com |

Interaction with Excipients and Additives

Excipients and additives included in epinephrine bitartrate (B1229483) formulations to enhance stability can sometimes participate in degradation reactions.

Sulfites, such as sodium bisulfite or sodium metabisulfite (B1197395), are commonly added to epinephrine formulations as antioxidants to prevent oxidation. researchgate.net However, under certain conditions, sulfites can directly react with epinephrine in a nucleophilic substitution reaction, leading to the formation of epinephrine sulfonic acid (ESA). google.comresearchgate.net This degradation product is biologically inactive. researchgate.net

The formation of ESA is a significant degradation pathway, particularly in formulations containing sulfites. google.com Studies have shown that the concentration of ESA can increase to over 15% by the end of the product's shelf life. google.com The rate of this sulfite-induced degradation is influenced by pH and the concentration of the sulfite. nih.gov

Research has indicated a synergistic effect between bisulfite and adrenochrome on the degradation of epinephrine, particularly under exposure to light. ingentaconnect.com While adrenochrome alone has little effect on the photo-induced degradation of epinephrine, in combination with bisulfite, it leads to a rapid decline in epinephrine concentration. ingentaconnect.com

Thermal Stability Investigations

The thermal stability of epinephrine bitartrate is a critical parameter, as exposure to elevated temperatures can accelerate its degradation. Thermally induced degradation encompasses both oxidation and racemization processes. The oxidation of the catechol moiety is a primary pathway, leading to the formation of o-quinones, which can further react to form colored compounds like adrenochrome and, eventually, brown-colored melanin. This process is catalyzed by factors such as increased pH, temperature, and the presence of metal ions.

Another significant thermal degradation pathway is racemization, where the pharmacologically active l-epinephrine isomer converts to the less active d-epinephrine isomer. Studies have shown that in commercial formulations, the extent of racemization to the d-isomer can be approximately 10% after about four years of storage at a pH of 2.4, or after about three years at a pH range of 3.0-3.5.

The presence of excipients, particularly sodium metabisulfite, a common antioxidant in epinephrine formulations, also plays a crucial role in thermal stability. Investigations into the degradation of injectable epinephrine solutions under different heating conditions have revealed the significant impact of both the heating method and the bisulfite concentration.

In one study, injectable epinephrine solutions (0.1 mg/mL) were subjected to both cyclical heating (65°C for 8 hours per day for 4 to 12 weeks) and constant heating (65°C for 7 days). The results, as detailed in the table below, showed that constant heat exposure led to the complete degradation of epinephrine. In contrast, cyclical heating resulted in a partial reduction of epinephrine concentration and a significant increase in the formation of epinephrine sulfonic acid (EPI-SA), a direct reaction product between epinephrine and bisulfite. This indicates that the thermal stability of this compound formulations is intricately linked to the nature of heat exposure and the concentration of antioxidants like bisulfite.

| Heating Condition | Total Hours of Heat Exposure | Epinephrine Concentration Change | Epinephrine Sulfonic Acid (EPI-SA) Concentration Change | Visual Observation |

|---|---|---|---|---|

| Cyclical Heating (65°C for 8 hr/day) | 672 hours | 31% reduction | 225% increase | No discoloration |

| Constant Heating (65°C) | 169 hours | Complete degradation | Complete degradation | Dark brown discoloration |

Photostability Studies

This compound is known to be sensitive to light, and photodecomposition can be a significant degradation pathway, especially in transparent packaging. The photodegradation process is complex and can be influenced by various factors, including the presence of other substances in the formulation, such as sulfites.

Research has demonstrated that sulfites, often added as antioxidants, can paradoxically increase the photodegradation of epinephrine. The proposed mechanism involves the formation of adrenochrome sulfonate, which appears to be a key substance in this process. The photoproduction of singlet oxygen is suggested as the mechanism by which adrenochrome sulfonate acts to accelerate degradation.

Comparative studies have quantified the impact of sulfites on the photostability of epinephrine solutions. In experiments where epinephrine solutions were irradiated, those containing sodium metabisulfite showed a significantly greater loss of the active ingredient compared to solutions without it. The results of two identical experiments are summarized in the table below.

| Experiment | Remaining Epinephrine Concentration (with Sodium Metabisulfite) | Remaining Epinephrine Concentration (without Sodium Metabisulfite) |

|---|---|---|

| 1 | 64.5% | 89.3% |

| 2 | 60.1% | 91.3% |

These findings highlight a critical consideration in the formulation of this compound solutions: while sulfites are effective in preventing oxidation in the dark, they can accelerate degradation upon exposure to light. Protecting epinephrine solutions from light, particularly wavelengths below 418 nm, has been shown to prevent this photodegradation. The photochemical decomposition can lead to the formation of colored degradation products such as adrenochrome.

Shelf-Life Estimation Methodologies

The shelf-life of this compound formulations is determined by the rate at which the active ingredient degrades to a level below its specified limit, typically 90% of the initial concentration. The degradation processes of oxidation, racemization, and interaction with excipients are the primary factors limiting shelf-life.

Stability-indicating analytical methods, most commonly high-performance liquid chromatography (HPLC), are essential for accurately determining the concentration of epinephrine and its degradation products over time. These methods are designed to separate the intact drug from any potential degradants, ensuring that the measured concentration reflects the actual amount of active epinephrine remaining.

Shelf-life estimation relies on data from long-term, real-time stability studies conducted under recommended storage conditions. Additionally, accelerated stability testing is a valuable tool used to predict shelf-life and assess the impact of short-term excursions outside of the recommended storage conditions. In accelerated stability studies, the product is stored under elevated stress conditions, such as higher temperatures. The degradation rates observed under these conditions are then used to predict the degradation rate at the recommended storage temperature, often employing the Arrhenius equation, which mathematically relates the rate of a chemical reaction to temperature.

For example, a long-term stability study of L-adrenaline injections found that the lower acceptable limit of adrenaline content (90% of the sum of L- and D-isomers) was reached after 2.0 years of storage. At this point, the concentration of the therapeutically active L-isomer had decreased to as low as 85%. The primary degradation products identified in such studies include D-adrenaline (from racemization) and both L- and D-adrenaline sulfonate (from reaction with sulfites). These findings underscore the importance of monitoring both the total epinephrine content and the enantiomeric purity throughout the product's shelf-life.

The data from these stability studies, both real-time and accelerated, are analyzed to establish a reliable expiration date for the this compound formulation, ensuring its potency and safety for the end-user.

Advanced Analytical Methodologies for Epinephrine Bitartrate Characterization

Chromatographic Techniques

Chromatography, particularly liquid chromatography, is the premier technique for the separation, identification, and quantification of epinephrine (B1671497) bitartrate (B1229483) in various matrices. Its high resolution and sensitivity make it indispensable for pharmaceutical quality control.

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely employed method for the analysis of epinephrine bitartrate. researchgate.netresearchgate.net The technique offers specificity and quantification for epinephrine, its degradation products, and other related substances. researchgate.net Detection is typically carried out at a wavelength of 280 nm. researchgate.netresearchgate.net

Ion-pair reversed-phase HPLC is a common and effective approach for the analysis of ionic compounds like this compound on non-polar stationary phases. This method involves adding an ion-pairing reagent to the mobile phase, which forms a neutral ion-pair with the charged analyte. km3.com.tw This neutral complex can then be retained and separated on a reversed-phase column, such as a C8 or C18 column. researchgate.netantecscientific.com

For basic compounds like epinephrine, an alkyl sulfonate, such as sodium 1-octanesulfonate or sodium heptasulfonate, is frequently used as the ion-pairing agent in an acidic mobile phase. researchgate.netantecscientific.com The United States Pharmacopeia (USP) and the European Pharmacopoeia (PhEur) prescribe reversed-phase HPLC with acidic mobile phases containing such ion-pairing additives for quantification. researchgate.net An isocratic technique was developed for epinephrine acid tartrate using a phenyl reversed-phase column with a mobile phase of methanol and water containing sodium dodecyl sulfate (B86663) at pH 3.5. researchgate.netnih.gov

| Parameter | Condition 1 | Condition 2 |

| Column | Phenyl reversed-phase researchgate.netnih.gov | C18 researchgate.netresearchgate.net |

| Mobile Phase | Methanol:Water (50:50, v/v) with 7.28 mM sodium dodecyl sulfate, pH 3.5 researchgate.netnih.gov | Water:Methanol:Acetic Acid (85:10:5), pH 3.1 with ammonium acetate researchgate.net |

| Ion-Pair Reagent | Sodium dodecyl sulfate researchgate.netnih.gov | Sodium 1-octanesulfonate researchgate.net |

| Detection | UV researchgate.netnih.gov | UV at 280 nm researchgate.net |

| Flow Rate | Not specified | Not specified |

| Internal Standard | Not specified | 3,4 Dihydroxy benzylamine researchgate.net |

Epinephrine is a chiral molecule, and only the L-(-)-enantiomer is biologically active. bohrium.comscite.ai Therefore, assessing the enantiomeric purity is crucial. While traditional methods often rely on chiral columns or chiral mobile phase modifiers to separate the enantiomers, an alternative approach combines a standard achiral HPLC method with a chiral-specific detector. bohrium.comnih.govnih.gov

Adding a circular dichroism (CD) detector to a standard achiral USP HPLC method has proven effective for determining the enantiomeric purity of epinephrine. bohrium.comnih.govnih.gov This HPLC-UV-CD method can detect the inactive D-(+)-enantiomer at levels as low as 1% of the total epinephrine composition. nih.govnih.gov The results obtained from this achiral method with CD detection are comparable to those from traditional chiral HPLC methods, showing identical results within experimental error for both concentration and enantiomeric purity. nih.gov This approach avoids the need to develop separate, specific chiral methods for each drug. bohrium.comnih.govnih.gov

| Method | Approach | Key Findings |

| Achiral HPLC with CD Detection | Utilizes a standard USP achiral HPLC method with a Circular Dichroism (CD) detector in series. bohrium.comnih.govnih.gov | Can accurately and precisely determine enantiomeric composition. bohrium.comnih.gov Detects D-(+)-enantiomer at 1% of total composition. nih.govnih.gov Results are comparable to traditional chiral HPLC methods. nih.gov |

| Traditional Chiral HPLC | Employs chiral stationary phases (columns) or chiral mobile phase modifiers to physically separate the enantiomers before detection. nih.govnih.govresearchgate.net | Serves as a reference method for comparison and validation of newer techniques. nih.gov |

Stability-indicating methods are essential for determining the shelf-life of pharmaceutical products by demonstrating that the analytical procedure can accurately measure the active ingredient without interference from degradation products, impurities, or excipients. elsevierpure.comresearchgate.net For this compound, several stability-indicating HPLC methods have been developed and validated. elsevierpure.comresearchgate.netjksus.org

These methods are designed to separate the main peak of adrenaline tartrate from potential degradation products that may form under various stress conditions, such as acidic, basic, oxidative, and photolytic stress. elsevierpure.comresearchgate.netjksus.org One such method utilized a Kinetex Biphenyl column with a mobile phase of 50 mM sodium dihydrogen phosphate at pH 3.0, detected at 279 nm. elsevierpure.comresearchgate.netjksus.org The validation of these methods includes parameters like accuracy, precision, linearity, limit of detection (LOD), and limit of quantitation (LOQ). elsevierpure.comresearchgate.netjksus.org For instance, a developed method showed precision with a relative standard deviation of less than 2% and accuracy with recovery ranging from 99.25% to 101.81%. elsevierpure.comresearchgate.netjksus.org Such validated methods are crucial for predicting the shelf life of epinephrine tartrate in pharmaceutical products. elsevierpure.comresearchgate.net

| Validation Parameter | Result |

| Precision (%RSD) | < 2% elsevierpure.comresearchgate.netjksus.org |

| Accuracy (Recovery) | 99.25% to 101.81% elsevierpure.comresearchgate.netjksus.org |

| Linear Range | 0.3 – 10 mg/mL researchgate.net |

| Limit of Quantitation (LOQ) | 0.3 µg/mL researchgate.netjksus.org |

| Limit of Detection (LOD) | 0.1 µg/mL researchgate.netjksus.org |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically less than 2 µm) to achieve higher resolution, speed, and sensitivity compared to conventional HPLC. austinpublishinggroup.compharmascholars.com The principles are the same as HPLC, but the smaller particle size leads to a substantial increase in efficiency. austinpublishinggroup.com This allows for much faster analysis times without sacrificing chromatographic performance. pharmascholars.com

For this compound, UPLC applications can be developed using columns with smaller 3 µm particles for rapid analysis. sielc.com The benefits of UPLC include reduced solvent consumption, faster run times, and increased sample throughput, making it a cost-effective and efficient alternative to HPLC for the quality control of pharmaceuticals. austinpublishinggroup.compharmascholars.com

High-Performance Liquid Chromatography (HPLC) with UV Detection

Spectroscopic Methods

Spectroscopic methods are used to investigate the molecular structure and properties of this compound. These techniques are often used in conjunction with chromatography for detection and characterization.

Circular Dichroism (CD) Spectroscopy : As mentioned previously, CD spectroscopy is a powerful tool for determining the enantiomeric purity of epinephrine. bohrium.comnih.gov Chiral molecules absorb left and right-handed circularly polarized light differently, and a CD spectrometer measures this difference in absorption. bohrium.com The CD spectra of the L-(-) and D-(+) epinephrine enantiomers are mirror images, allowing for their differentiation and quantification even without chromatographic separation. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation. The FTIR spectra of this compound crystals have been analyzed to confirm the compound's identity, showing characteristic peaks corresponding to its molecular structure. Studies have shown that the spectra of this compound are similar before and after processing techniques like microfluidization, indicating no change in the chemical structure. google.comresearchgate.net

Spectropolarimetry : This method measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. A spectropolarimetric assay has been described for the determination of (-)-adrenaline in formulations. nih.gov The measurement is typically performed at a specific wavelength (e.g., 249 nm) after treating the sample to remove interfering substances. nih.gov This technique is specific for the (-)-enantiomer in the presence of the (+)-enantiomer and related substances. nih.gov

Differential Scanning Calorimetry (DSC) : DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. DSC spectra of this compound can be used to investigate its thermal properties, such as melting point and crystalline structure. google.com

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a widely used technique for the quantitative determination of this compound. The method is based on the principle that the epinephrine molecule absorbs light in the ultraviolet region of the electromagnetic spectrum due to its chemical structure. The absorption maxima (λmax) for epinephrine are typically observed at approximately 279-280 nm. nih.govsielc.com

A simple and accurate spectrophotometric method involves the development of a red-colored complex with sodium periodate in an aqueous alcoholic medium, which has a maximum absorbance at 490 nm. nih.gov Another method relies on the formation of an iron(III)-adrenaline complex, which exhibits maximum absorption at two wavelengths, 432 nm and 648 nm. sciepub.comsciepub.com The latter wavelength (648 nm) has been shown to be more sensitive and suitable for quantification. sciepub.com The intensity of the color produced is directly proportional to the concentration of the drug, allowing for accurate quantification. The selection of the wavelength is crucial, and for optimal results in HPLC analysis, it is recommended to measure absorbance at a wavelength that matches the absorption maximum. sielc.com

| Method | Reagent | λmax | Reference |

| Direct UV | None | 279-280 nm | nih.govsielc.com |

| Colorimetric | Sodium Periodate | 490 nm | nih.gov |

| Colorimetric | Iron (III) Chloride | 648 nm | sciepub.com |

Fourier Transform Infrared (FT-IR) Spectroscopy for Structural Confirmation

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used for the structural confirmation and identification of this compound. The principle of FT-IR involves the absorption of infrared radiation by the molecule, which causes vibrations of its chemical bonds. Each type of bond absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint for the compound.

The FT-IR spectrum of this compound is compared with that of a certified reference standard to confirm its identity. nih.gov The spectra of this compound crystals have been shown to be similar before and after processing, confirming the stability of the molecular structure during such procedures. researchgate.net This non-destructive technique is essential for verifying the authenticity of the active pharmaceutical ingredient and for detecting any potential structural modifications or impurities.

Electrochemical Methods

Electrochemical methods offer a sensitive and selective approach for the determination of this compound. Since epinephrine is a redox-active species, these techniques are well-suited for studying its electron transfer reactions. mdpi.com Methods such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are commonly employed. nih.govabechem.ir

These techniques often utilize modified electrodes to enhance sensitivity and selectivity. Various materials have been used to modify electrodes, including:

Laponite clay-modified graphene inkjet-printed electrodes. nih.govmdpi.com

ZnO-graphene oxide nanocomposites on screen-printed electrodes. abechem.ir

Co-Nd bimetallic nanoparticles and multiwalled carbon nanotubes on glassy carbon electrodes. nih.gov

Penicillamine self-assembled monolayers on gold electrodes. researchgate.net

The principle involves applying a potential to the electrode and measuring the resulting current generated by the oxidation of epinephrine. doi.org For instance, at a ZnO-GO modified electrode, the anodic peak potential for the oxidation of epinephrine is observed at approximately 275 mV in a phosphate buffer solution (pH 7.0). abechem.ir The peak current is directly proportional to the concentration of epinephrine, allowing for its quantification. These methods are valued for their high sensitivity, rapid analysis time, and cost-effectiveness compared to other techniques. mdpi.comnih.gov

Quality Control and Validation of Analytical Methods

The validation of analytical methods is a mandatory requirement in the pharmaceutical industry to ensure the reliability and accuracy of results. For this compound, methods are validated according to guidelines from the International Conference on Harmonisation (ICH). jksus.org Validation confirms that an analytical procedure is suitable for its intended purpose. jksus.orgjksus.org The key parameters evaluated during method validation include accuracy, precision, linearity, robustness, limit of detection (LOD), and limit of quantitation (LOQ). jksus.orgjksus.orgresearchgate.net

Accuracy, Precision, Linearity, and Robustness

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies by adding a known amount of pure analyte to a sample matrix. jksus.org For HPLC methods analyzing adrenaline tartrate, accuracy has been reported with recovery values ranging between 99.25% and 101.81%. jksus.orgresearchgate.netelsevierpure.com For a spectrophotometric method, accuracy was confirmed with a relative standard deviation of 0.3111% at 648 nm. sciepub.com

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD). For HPLC methods, precision is demonstrated by %RSD values lower than 2%. jksus.orgjksus.orgelsevierpure.com

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. For an HPLC method, linearity was established in the range of 0.3–10 mg/mL with a correlation coefficient (r²) greater than 0.9999. jksus.orgjksus.org A spectrophotometric method demonstrated linearity in a concentration range of 1.1704 × 10⁻⁴ M to 1.1704 × 10⁻³ M. sciepub.com

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. europa.eu For a spectrophotometric method, robustness was demonstrated by its stability within a pH range of 4.70 to 5.15. sciepub.com

| Parameter | Typical Value/Range | Method | Reference |

| Accuracy | 99.25% - 101.81% (Recovery) | HPLC | jksus.orgelsevierpure.com |

| Precision | < 2% (%RSD) | HPLC | jksus.orgelsevierpure.com |

| Linearity | 0.3 - 10 mg/mL (r² > 0.9999) | HPLC | jksus.org |

| Robustness | Stable in pH range 4.70 - 5.15 | Spectrophotometry | sciepub.com |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are crucial parameters for determining the sensitivity of an analytical method. juniperpublishers.com

The LOD is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with acceptable precision and accuracy. juniperpublishers.com It is often determined as the concentration that yields a signal-to-noise ratio of 3:1. researchgate.netjuniperpublishers.com

The LOQ is the lowest concentration of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. juniperpublishers.com A signal-to-noise ratio of 10:1 is commonly used to establish the LOQ. researchgate.netjuniperpublishers.com

These limits are specific to the analytical method and instrumentation used. For instance, a validated HPLC method for adrenaline tartrate reported an LOD of 0.1 µg/mL and an LOQ of 0.3 µg/mL. jksus.orgresearchgate.net Electrochemical methods often provide even lower detection limits; a centri-voltammetric method reported an LOD of 0.013 μM, while a sensor using a modified screen-printed electrode achieved an LOD of 0.07 μM. abechem.irrsc.org A spectrophotometric method reported an LOD of 3.5267 × 10⁻⁶ M and an LOQ of 2.8200 × 10⁻⁵ M. sciepub.com

| Method | LOD | LOQ | Reference |

| HPLC | 0.1 µg/mL | 0.3 µg/mL | jksus.org |

| Spectrophotometry | 3.5267 × 10⁻⁶ M | 2.8200 × 10⁻⁵ M | sciepub.com |

| Centri-voltammetry | 0.013 µM | - | rsc.org |

| Modified Screen-Printed Electrode | 0.07 µM | - | abechem.ir |

| Laponite-Modified Electrode | 0.26 µM | - | nih.gov |

Pharmaceutical Formulation Science of Epinephrine Bitartrate

Excipient Compatibility and Stability Enhancers

The stability of epinephrine (B1671497) bitartrate (B1229483) in a formulation is critically dependent on the excipients used. Epinephrine is prone to auto-oxidation, a process that can be mitigated by including specific stabilizing agents. google.com

Antioxidants are a cornerstone of stabilizing epinephrine formulations. It is standard practice to include an antioxidant to protect catecholamines, like epinephrine, from degradation. google.comgoogle.com Commonly used antioxidants include sulfites such as sodium metabisulfite (B1197395) and sodium bisulfite. google.comepo.org Formulations have been developed that contain sodium bisulfite at concentrations ranging from 0.001% to 0.5% w/w. epo.org Beyond sulfites, other antioxidants like ascorbic acid, thioglycerol, and cysteine have also been utilized to stabilize catecholamine solutions. google.comgoogle.com

In addition to antioxidants, chelating agents and complexing agents play a role in enhancing stability. Edetate disodium (B8443419) (EDTA) can be included to increase the stability of epinephrine formulations. epo.org One study demonstrated that a formulation containing EDTA remained stable for four months at 40°C. epo.org Complexing agents, such as native or modified cyclodextrin (B1172386) derivatives, can form an inclusion complex with epinephrine, further enhancing its physicochemical stability in aqueous solutions. google.com

The pH of the formulation is another critical factor. Epinephrine injections are typically acidic, with a pH ranging from 2.2 to 5.0, often adjusted with hydrochloric acid. google.comdrugs.com Tartaric acid may also be used for pH adjustment in some formulations. efda.gov.et

Compatibility with diluents and other drugs is a key consideration. Epinephrine is generally compatible with 0.9% sodium chloride injection but is reported to be incompatible with 5% sodium chloride injection. drugs.com It is also incompatible with sodium bicarbonate. anmfonline.org The compatibility can depend on several factors, including drug concentrations, specific diluents, resulting pH, and temperature. drugs.com

Table 1: Selected Excipients and Their Function in Epinephrine Bitartrate Formulations

| Excipient Class | Example(s) | Function | Source(s) |

| Antioxidant | Sodium Metabisulfite, Sodium Bisulfite | Prevents auto-oxidation | google.com, efda.gov.et, epo.org |

| Chelating Agent | Edetate Disodium (EDTA) | Increases formulation stability | epo.org |

| Complexing Agent | Cyclodextrins | Forms inclusion complex to enhance stability | google.com |

| pH Adjuster | Hydrochloric Acid, Tartaric Acid | Maintains acidic pH for stability | google.com, efda.gov.et |

| Isotonicity Agent | Sodium Chloride | Adjusts tonicity of the solution | efda.gov.et |

Nanoparticle Formulations and Bioavailability Enhancement

To improve the bioavailability of epinephrine, particularly for non-invasive delivery routes like sublingual administration, researchers have developed nanoparticle formulations. nova.edu The goal of creating epinephrine nanoparticles is to enhance its permeation across mucosal membranes, which could lead to more efficient absorption compared to conventional solutions. google.comgoogle.com

One method for preparing epinephrine nanoparticles is ionic gelation, using chitosan (B1678972) and tripolyphosphate (TPP). nova.edu In this technique, this compound is loaded into chitosan nanoparticles. The characteristics of these nanoparticles, such as size and encapsulation efficiency, are influenced by the ratio of chitosan to TPP and the amount of epinephrine loaded. nova.edu Research has shown that nanoparticles in the size range of 100-400 nm can be obtained, with zeta potential and encapsulation efficiency being dependent on the formulation parameters. nova.edu

Another fabrication method involves high-energy fluidization, or microfluidization. googleapis.com This technique uses high pressure, ranging from 8,000 to 30,000 psi, to create nanoparticles from a suspension of this compound. google.com

Studies have demonstrated the potential of these nanoparticles to improve drug delivery. An in vitro study using a Franz cell system found that the permeation of epinephrine from a nanoparticle suspension was nearly double that of an this compound solution. google.com This suggests that formulating epinephrine as nanoparticles could significantly enhance its sublingual bioavailability. google.com

Table 2: Influence of Formulation Variables on Chitosan-Based Epinephrine Nanoparticles

| Chitosan:TPP Ratio | Epinephrine Load | Effect on Particle Size | Effect on Encapsulation Efficiency | Source(s) |

| 2:1 and 3:1 | 10-40% | Produced nanoparticles between 100-400 nm | Increased with higher chitosan ratio | nova.edu |

| Increasing Ratio | Constant | Increased zeta potential | Increased | nova.edu |

| Constant | Increasing (up to 30%) | Decreased zeta potential | Generally stable | nova.edu |

| Constant | 40% | Decreased zeta potential | Lowered | nova.edu |

Novel Drug Delivery Systems